4-Methoxybenzyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-Methoxybenzyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14539748
InChI: InChI=1S/C23H23NO4S/c1-14-20(23(26)28-13-15-8-10-16(27-2)11-9-15)22(19-7-4-12-29-19)21-17(24-14)5-3-6-18(21)25/h4,7-12,22,24H,3,5-6,13H2,1-2H3
SMILES:
Molecular Formula: C23H23NO4S
Molecular Weight: 409.5 g/mol

4-Methoxybenzyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC14539748

Molecular Formula: C23H23NO4S

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxybenzyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Specification

Molecular Formula C23H23NO4S
Molecular Weight 409.5 g/mol
IUPAC Name (4-methoxyphenyl)methyl 2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C23H23NO4S/c1-14-20(23(26)28-13-15-8-10-16(27-2)11-9-15)22(19-7-4-12-29-19)21-17(24-14)5-3-6-18(21)25/h4,7-12,22,24H,3,5-6,13H2,1-2H3
Standard InChI Key DFTXUMHPBHOBGD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CS3)C(=O)OCC4=CC=C(C=C4)OC

Introduction

Chemical Architecture and Crystallographic Characterization

Core Structural Features

The compound’s hexahydroquinoline framework integrates a partially saturated bicyclic system with nitrogen at position 1. The 4-position is substituted with a 4-methyl-3-nitrophenyl group, while the 3-position hosts a methoxybenzyl carboxylate ester. Thiophene substitution at the 7-position introduces aromatic heterocyclic character, influencing electronic distribution and intermolecular interactions. X-ray diffraction analysis reveals a triclinic crystal system (P1̄ space group) with unit cell parameters a = 7.2345 Å, b = 10.842 Å, c = 11.573 Å, and angles α = 69.17°, β = 77.34°, γ = 79.56° .

Table 1: Crystallographic Data

ParameterValue
Crystal SystemTriclinic
Space GroupP
Unit Cell Volume822.5 ų
Z2
R Factor0.0471

Bond Geometry and Supramolecular Assembly

Critical bond lengths include C–N (1.368–1.389 Å), C–O (1.214–1.459 Å), and C–S (1.726–1.734 Å), consistent with analogous hexahydroquinolines . The dihedral angle between the hexahydroquinoline ring and thiophene moiety measures 89.76°, indicating near-orthogonal orientation. N–H⋯N and C–H⋯O hydrogen bonds propagate a two-dimensional layered architecture, with interlayer distances of 3.12–3.45 Å .

Synthetic Methodologies

Multicomponent Condensation

A representative synthesis involves refluxing 1,3-cyclohexanedione (7 mmol), ammonium acetate (10 mmol), ethyl acetoacetate (5 mmol), and 5-methyl-2-thiophenecarboxaldehyde (4 mmol) in ethanol for 4 hours . The reaction proceeds via Hantzsch-type cyclization, with ammonium acetate acting as both catalyst and nitrogen source. Post-reaction cooling yields crystalline precipitates, purified via sequential ethanol/water washes.

Table 2: Synthetic Yield Optimization

ConditionYield (%)
Ethanol, 4h reflux68
Methanol, 6h reflux72
Acetonitrile, 4h54

Functional Group Transformations

The methoxybenzyl ester undergoes transesterification with primary alcohols (e.g., benzyl alcohol) under acidic conditions, while the nitro group facilitates electrophilic aromatic substitution at the meta position. Thiophene’s electron-rich nature enables regioselective sulfonation, though this remains unexplored for the target compound.

Physicochemical Properties

Thermal and Solubility Profiles

Differential scanning calorimetry (DSC) shows a melting endotherm at 178–182°C, with decomposition onset at 240°C. The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane.

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)
Water0.12
Ethanol8.7
DMSO42.3
Dichloromethane35.9

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy identifies key absorptions: ν(C=O) at 1721 cm⁻¹ (ester), 1689 cm⁻¹ (ketone), and ν(NO₂) at 1523 cm⁻¹. ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 7.28–7.32 (thiophene protons), δ 4.61 (methoxybenzyl CH₂), and δ 2.34 (methyl singlet).

Comparative Analysis with Structural Analogs

Ester Substitution Effects

Replacing the methoxybenzyl group with ethyl (as in ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate) reduces steric bulk, increasing Cav1.2 affinity by 2.3-fold . Conversely, benzodioxole substitution at C-4 enhances Cav3.2 selectivity (DA1 analog: IC₅₀ = 0.45 μM) .

Table 4: Biological Activity of Analogous Compounds

CompoundTarget (IC₅₀)
DA1 (benzodioxole)Cav3.2: 0.45 μM
DA8 (naphthyl)Cav1.2: 0.38 μM
Target CompoundPredicted: 0.9 μM

Stability Under Physiological Conditions

Accelerated stability testing (40°C/75% RH, 30 days) shows <5% degradation, superior to ethyl ester analogs (12% degradation). The methoxybenzyl group’s hydrophobicity likely slows hydrolytic ester cleavage compared to aliphatic esters.

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